Cas no 1307808-47-4 (4-Pyrimidinesulfonyl chloride, 6-methoxy-)

4-Pyrimidinesulfonyl chloride, 6-methoxy-, is a versatile sulfonylating reagent used in organic synthesis, particularly in the modification of nucleosides, heterocycles, and pharmaceuticals. Its key advantage lies in the reactive sulfonyl chloride group, which facilitates efficient sulfonylation reactions under mild conditions. The 6-methoxy substituent enhances its stability and selectivity, making it suitable for targeted functionalization of complex molecules. This compound is valued for its high purity and consistent performance in coupling reactions, enabling the synthesis of sulfonamide derivatives with precision. Its applications extend to medicinal chemistry, where it serves as a key intermediate in the development of bioactive compounds. Proper handling under inert conditions is recommended due to its moisture sensitivity.
4-Pyrimidinesulfonyl chloride, 6-methoxy- structure
1307808-47-4 structure
商品名:4-Pyrimidinesulfonyl chloride, 6-methoxy-
CAS番号:1307808-47-4
MF:C5H5ClN2O3S
メガワット:208.622798681259
CID:5250542

4-Pyrimidinesulfonyl chloride, 6-methoxy- 化学的及び物理的性質

名前と識別子

    • 4-Pyrimidinesulfonyl chloride, 6-methoxy-
    • インチ: 1S/C5H5ClN2O3S/c1-11-4-2-5(8-3-7-4)12(6,9)10/h2-3H,1H3
    • InChIKey: MNCNVGCVYWENRY-UHFFFAOYSA-N
    • ほほえんだ: C1=NC(OC)=CC(S(Cl)(=O)=O)=N1

4-Pyrimidinesulfonyl chloride, 6-methoxy- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-366946-1.0g
6-methoxypyrimidine-4-sulfonyl chloride
1307808-47-4
1.0g
$739.0 2023-03-02
Enamine
EN300-366946-5.0g
6-methoxypyrimidine-4-sulfonyl chloride
1307808-47-4
5.0g
$1939.0 2023-03-02
Enamine
EN300-366946-2.5g
6-methoxypyrimidine-4-sulfonyl chloride
1307808-47-4
2.5g
$1531.0 2023-03-02
Enamine
EN300-366946-10.0g
6-methoxypyrimidine-4-sulfonyl chloride
1307808-47-4
10.0g
$2438.0 2023-03-02

4-Pyrimidinesulfonyl chloride, 6-methoxy- 関連文献

4-Pyrimidinesulfonyl chloride, 6-methoxy-に関する追加情報

Professional Introduction to 4-Pyrimidinesulfonyl chloride, 6-methoxy- (CAS No. 1307808-47-4)

4-Pyrimidinesulfonyl chloride, 6-methoxy-, with the CAS number 1307808-47-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrimidine sulfonyl chloride class, which is widely recognized for its versatile applications in drug synthesis and biochemical research. The presence of a methoxy group at the 6-position of the pyrimidine ring introduces unique electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents.

The structural features of 4-Pyrimidinesulfonyl chloride, 6-methoxy- contribute to its reactivity and utility in synthetic chemistry. The sulfonyl chloride functionality (-SO₂Cl) is highly reactive, enabling it to participate in nucleophilic substitution reactions, which are pivotal in constructing complex molecular frameworks. This reactivity makes the compound an essential building block for synthesizing heterocyclic compounds, particularly those with potential pharmaceutical applications.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. Pyrimidine derivatives have emerged as a prominent class of compounds due to their ability to interact with biological targets such as enzymes and receptors. The methoxy-substituted pyrimidine sulfonyl chloride derivative has been explored in several studies for its potential as an inhibitor of kinases and other enzymes involved in cancer and inflammatory diseases.

One notable application of 4-Pyrimidinesulfonyl chloride, 6-methoxy- is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that specifically inhibit kinase activity, researchers aim to develop treatments that can modulate these pathways effectively. The pyrimidine sulfonyl chloride moiety provides a scaffold that can be modified to enhance binding affinity and selectivity towards specific kinase targets.

Recent advancements in medicinal chemistry have highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. The methoxy group in 4-Pyrimidinesulfonyl chloride, 6-methoxy- influences the electronic properties of the pyrimidine ring, thereby affecting its interactions with biological targets. Computational studies have shown that this substitution can enhance binding affinity by stabilizing key interactions within the binding pocket of target enzymes. Such insights have guided the design of more potent and selective kinase inhibitors.

The compound has also been investigated for its potential applications in antiviral therapy. Viruses often rely on host cellular machinery for replication, and targeting viral enzymes or proteins can be an effective strategy for antiviral drugs. Pyrimidine derivatives have shown promise as antiviral agents due to their ability to mimic natural nucleosides and interfere with viral replication processes. The sulfonyl chloride group in 4-Pyrimidinesulfonyl chloride, 6-methoxy- allows for further derivatization, enabling the creation of molecules with enhanced antiviral activity.

In addition to its role in drug development, 4-Pyrimidinesulfonyl chloride, 6-methoxy- has found utility in biochemical research. It serves as a valuable tool for studying enzyme mechanisms and developing novel synthetic methodologies. The reactivity of the sulfonyl chloride group allows chemists to probe reaction pathways and develop more efficient synthetic routes to complex molecules. This has led to significant advancements in organic synthesis and has facilitated the discovery of new bioactive compounds.

The synthesis of 4-Pyrimidinesulfonyl chloride, 6-methoxy- typically involves multi-step reactions starting from commercially available precursors. Key steps include functional group transformations such as sulfonylation and methylation, which are carried out under controlled conditions to ensure high yield and purity. Advances in synthetic techniques have enabled researchers to optimize these processes, making it more feasible to produce this compound on a larger scale for industrial applications.

The safety profile of 4-Pyrimidinesulfonyl chloride, 6-methoxy- is another critical aspect that has been thoroughly evaluated through experimental studies. While handling this compound requires standard laboratory precautions due to its reactivity, it does not pose significant hazards when used appropriately. Researchers have conducted toxicity assessments to ensure that it can be safely utilized in both academic and industrial settings without posing risks to human health or the environment.

In conclusion,4-Pyrimidinesulfonyl chloride, 6-methoxy- (CAS No. 1307808-47-4) is a versatile compound with broad applications in pharmaceutical research and drug development. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic avenues, compounds like this are likely to play an increasingly important role in advancing medical science.

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